molecular formula C11H10O2 B14669508 4-Hydroxy-4-methyl-1(4H)-naphthalenone CAS No. 42860-82-2

4-Hydroxy-4-methyl-1(4H)-naphthalenone

Cat. No.: B14669508
CAS No.: 42860-82-2
M. Wt: 174.20 g/mol
InChI Key: QDGSTUREZOEZLJ-UHFFFAOYSA-N
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Description

4-Hydroxy-4-methyl-1(4H)-naphthalenone is an organic compound with a unique structure that includes a hydroxyl group and a methyl group attached to a naphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-methyl-1(4H)-naphthalenone typically involves the reaction of naphthalenone derivatives with appropriate reagents to introduce the hydroxyl and methyl groups. One common method is the Friedel-Crafts acylation followed by reduction and hydroxylation steps. The reaction conditions often require the use of catalysts such as aluminum chloride and reducing agents like lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-methyl-1(4H)-naphthalenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the naphthalenone core can be reduced to form alcohols.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted naphthalenones.

Scientific Research Applications

4-Hydroxy-4-methyl-1(4H)-naphthalenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-methyl-1(4H)-naphthalenone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4-methyl-2-pentanone: Known for its use as a solvent and intermediate in organic synthesis.

    4-Hydroxy-4-methyl-2-pentanone: Another compound with similar functional groups but different structural properties.

Uniqueness

4-Hydroxy-4-methyl-1(4H)-naphthalenone is unique due to its naphthalenone core, which imparts distinct chemical and physical properties

Properties

CAS No.

42860-82-2

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

4-hydroxy-4-methylnaphthalen-1-one

InChI

InChI=1S/C11H10O2/c1-11(13)7-6-10(12)8-4-2-3-5-9(8)11/h2-7,13H,1H3

InChI Key

QDGSTUREZOEZLJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(=O)C2=CC=CC=C21)O

Origin of Product

United States

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